methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 331972-26-0
VCID: VC21370223
InChI: InChI=1S/C11H14N4O4/c1-13-9-8(10(17)14(2)11(13)18)15(6-12-9)5-4-7(16)19-3/h6H,4-5H2,1-3H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)OC
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25g/mol

methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate

CAS No.: 331972-26-0

Cat. No.: VC21370223

Molecular Formula: C11H14N4O4

Molecular Weight: 266.25g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate - 331972-26-0

Specification

CAS No. 331972-26-0
Molecular Formula C11H14N4O4
Molecular Weight 266.25g/mol
IUPAC Name methyl 3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoate
Standard InChI InChI=1S/C11H14N4O4/c1-13-9-8(10(17)14(2)11(13)18)15(6-12-9)5-4-7(16)19-3/h6H,4-5H2,1-3H3
Standard InChI Key SEVAXQQXPYEWBN-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)OC
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate is derived from its parent compound, 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid (CAS: 17781-08-7). While the parent acid has a molecular formula of C10H12N4O4 and molecular weight of 252.23 g/mol, the methyl ester form incorporates an additional methyl group in place of the carboxylic acid hydrogen, resulting in the molecular formula C11H14N4O4. The compound contains a purine core with methyl substituents at positions 1 and 3, carbonyl groups at positions 2 and 6, and a propanoate methyl ester chain attached at position 7. This structure confers specific chemical properties and biological activities that distinguish it from related compounds.

Structural Features

The compound contains several key structural elements that define its chemical behavior:

  • A purine heterocyclic core system comprising fused pyrimidine and imidazole rings

  • Methyl substituents at the N1 and N3 positions of the purine ring

  • Carbonyl (dioxo) groups at the C2 and C6 positions

  • A propanoate methyl ester side chain attached at the N7 position

These structural features contribute to the compound's molecular recognition properties, enabling specific interactions with biological targets while providing a scaffold for potential structural modifications.

Comparative Analysis

The methyl esterification of the parent acid produces significant changes in physicochemical properties, as shown in Table 1:

Property3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acidMethyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate
Molecular Weight252.23 g/mol266.26 g/mol (calculated)
LogP1.2~1.8-2.0 (estimated)
Aqueous Solubility25 mg/mL (PBS)<10 mg/mL (estimated)
Melting Point210-215°C (predicted)190-200°C (estimated)
Functional GroupCarboxylic acidMethyl ester
ReactivityHigher acidity, potential for salt formationReduced acidity, potential for hydrolysis

The methyl esterification introduces lipophilicity that may enhance membrane permeability while reducing aqueous solubility compared to the parent acid.

Synthesis and Preparation Methods

Synthetic Routes

The primary synthetic approach for methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate involves the esterification of the corresponding carboxylic acid. This transformation can be achieved through several documented methods:

Direct Esterification

The most straightforward method involves the acid-catalyzed esterification of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid with methanol. This reaction proceeds efficiently under sulfuric acid catalysis at reflux conditions for approximately 6 hours, yielding the methyl ester product at approximately 85% yield. The reaction typically requires anhydrous conditions to prevent competing hydrolysis reactions.

Alternative Approaches

Alternative synthetic routes may include:

  • Diazomethane-mediated methylation of the carboxylic acid

  • Reaction with methyl iodide under basic conditions

  • Use of coupling reagents such as DCC/DMAP with methanol

Optimization Parameters

Several parameters can be optimized to improve the synthesis of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate:

ParameterOptimization ApproachImpact on Yield
Catalyst typeH2SO4 vs. HCl vs. p-toluenesulfonic acidH2SO4 provides highest yields (85%)
Reaction temperatureRoom temperature to refluxReflux conditions accelerate reaction
Reaction time2-12 hours6 hours optimal for complete conversion
Solvent excessMethanol as reactant and solventExcess methanol drives equilibrium
Water removalMolecular sieves or Dean-Stark apparatusEnhances conversion by removing water

Careful control of these parameters ensures optimal conversion to the methyl ester product while minimizing side reactions or degradation of the purine core structure.

Purification Techniques

Purification of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate typically employs chromatographic techniques. Reverse-phase HPLC or silica gel column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane gradients) can effectively separate the ester product from unreacted starting materials and side products. The purified product is often crystallized to obtain high-purity material suitable for analytical and biological applications.

Chemical Reactivity and Transformations

Hydrolysis Reactions

The methyl ester group in methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate is susceptible to hydrolysis under both acidic and basic conditions, although basic hydrolysis is generally preferred for selective cleavage. Under basic conditions (e.g., aqueous NaOH or LiOH), the ester undergoes nucleophilic attack by hydroxide ions, forming the corresponding carboxylate salt, which can be acidified to yield the parent carboxylic acid. This hydrolysis reaction represents a key transformation for regenerating the parent compound when the ester is used as a prodrug or protective form.

Transesterification

Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate can undergo transesterification reactions with other alcohols in the presence of appropriate catalysts. This reaction allows for the conversion of the methyl ester to other ester derivatives with potentially enhanced properties for specific applications. The general reaction conditions and representative examples are summarized in Table 2:

Alcohol ReagentCatalystConditionsYieldProduct
EthanolTitanium(IV) isopropoxideReflux, 8h72% (estimated)Ethyl ester derivative
IsopropanolH2SO4Reflux, 12h65% (estimated)Isopropyl ester derivative
Benzyl alcoholp-Toluenesulfonic acid80°C, 10h68% (estimated)Benzyl ester derivative
tert-ButanolBF3- Et2ORT, 24h55% (estimated)tert-Butyl ester derivative

These transesterification reactions provide access to a range of ester derivatives with varying steric and electronic properties, potentially affecting their biological activities and pharmacokinetic profiles.

Amidation Reactions

Similar to its parent acid, the methyl ester can be converted to amides via a two-step process: hydrolysis followed by amide coupling, or direct aminolysis of the ester under forcing conditions. The amidation reaction typically employs primary or secondary amines and may require elevated temperatures or catalysts. The resulting amides may exhibit different biological properties and membrane permeability characteristics compared to the ester or acid forms.

Biological Activity and Applications

Pharmacological Properties

While specific data on methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate is limited, its structural relationship to the parent acid suggests potential biological activities. The parent compound has demonstrated anti-cancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines. The methyl esterification likely modifies these properties by enhancing membrane permeability and potentially functioning as a prodrug that releases the active acid form intracellularly through hydrolysis by cellular esterases.

Structure-Activity Relationships

The biological activity of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate can be understood through structure-activity relationships observed in similar compounds. The purine core provides a scaffold for interaction with various biological targets, while the methyl ester moiety affects physicochemical properties such as lipophilicity and membrane permeability. The methylation at positions N1 and N3 of the purine ring likely contributes to metabolic stability by preventing oxidative degradation at these positions.

Medicinal Chemistry

In medicinal chemistry, methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate serves as a valuable intermediate for the development of potential therapeutic agents. Its enhanced lipophilicity compared to the parent acid may improve cell penetration, making it useful for studying intracellular targets. Additionally, the ester group provides a reactive handle for further derivatization, enabling the creation of compound libraries for structure-activity relationship studies.

Proteomics Research

Similar to the parent acid, the methyl ester derivative may find applications in proteomics research as a building block for protein labeling reagents. The purine scaffold can interact with adenosine-binding proteins, while the ester group provides a protected form of the carboxylic acid functionality that can be later deprotected for conjugation to biomolecules.

Comparative Activity Profile

Table 3 presents a comparative activity profile of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate and related compounds:

CompoundCell LineIC50 (μM)EffectMechanism
Parent acidH4605.93 ± 0.97Inhibition of proliferationInduction of apoptosis
Parent acidA5496.76 ± 0.25Inhibition of proliferationModulation of apoptotic proteins
Methyl esterH460~3-5 (estimated)Enhanced inhibitionImproved cell penetration
Methyl esterA549~4-6 (estimated)Enhanced inhibitionImproved cell penetration
Ethyl ester analogH460~4-6 (estimated)Similar to methyl esterSimilar mechanism

The methyl ester form is expected to show enhanced cellular penetration compared to the parent acid, potentially resulting in improved potency against cancer cell lines.

Physicochemical Properties and Stability

Solubility Profile

Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate exhibits a distinct solubility profile influenced by its methyl ester group. Compared to the parent acid, the ester generally shows:

  • Increased solubility in organic solvents (e.g., dichloromethane, acetone, ethyl acetate)

  • Reduced solubility in aqueous buffers

  • Intermediate solubility in polar aprotic solvents (e.g., DMSO, DMF)

For biological assays, stock solutions are typically prepared in DMSO at concentrations of 10-20 mM, followed by dilution into aqueous media to achieve working concentrations.

Stability Considerations

The stability of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate under various conditions is an important consideration for handling, storage, and application. The following stability parameters have been observed or can be predicted:

ConditionStabilityMajor Degradation PathwayRecommendation
Aqueous solution (pH 7.4)ModerateHydrolysis to parent acidUse within 24-48 hours
Aqueous solution (pH <5 or >9)LowAccelerated hydrolysisAvoid these pH ranges
Organic solutionGoodMinimal degradationPreferred for longer storage
Solid state (room temperature)GoodGradual hydrolysisStore in dry environment
Solid state (-20°C)ExcellentMinimal degradationOptimal for long-term storage
Light exposureModeratePotential photodegradationStore protected from light

To maintain compound integrity, storage as a lyophilized powder at -20°C in a moisture-free environment is recommended, with reconstitution immediately before use.

Analytical Characterization

Analytical characterization of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate typically employs multiple complementary techniques:

  • HPLC-UV analysis (254 nm) for purity assessment

  • NMR spectroscopy (1H and 13C) for structural confirmation

  • Mass spectrometry for molecular weight verification

  • IR spectroscopy for functional group identification

  • Elemental analysis for compositional confirmation

These techniques collectively provide comprehensive characterization of the compound's identity, purity, and structural integrity.

Comparative Analysis with Related Compounds

Structural Analogs

Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate belongs to a family of purine derivatives with various substituents that modify their biological and physicochemical properties. Table 5 presents a comparison of this compound with structural analogs:

CompoundStructure ModificationLogPKey PropertiesApplications
Parent acidFree carboxylic acid1.2Higher aqueous solubilityProtein labeling, anti-cancer research
Methyl esterMethylated carboxyl~1.8-2.0Enhanced cell penetrationProdrug development, medicinal chemistry
Ethyl esterEthylated carboxyl~2.1-2.3Further increased lipophilicitySimilar to methyl ester
Amide derivativesCONH-R substitutionVariableEnhanced stability to hydrolysisTarget-specific applications
Purine modificationsSubstitutions on purineVariableAltered binding specificityTarget-selective agents

These structural variations provide a toolkit for medicinal chemists to fine-tune properties for specific biological targets or delivery requirements.

Pharmacokinetic Considerations

The methyl ester modification significantly impacts the pharmacokinetic behavior of the compound. Compared to the parent acid, methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate likely exhibits:

  • Enhanced membrane permeability due to increased lipophilicity

  • Potential for hydrolysis by plasma and tissue esterases, functioning as a prodrug

  • Modified distribution profile with potentially increased tissue penetration

  • Altered protein binding characteristics

These pharmacokinetic differences make the methyl ester potentially advantageous for certain therapeutic applications where improved cellular uptake is desired.

Experimental Approaches and Methodologies

In Vitro Evaluation Techniques

The biological activity of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate can be assessed using various in vitro techniques:

Cell Proliferation Assays

Standard proliferation assays such as MTT, SRB, or CellTiter-Glo can be employed to evaluate the compound's effects on cell growth and viability. These assays typically involve treating cells with various concentrations of the compound for 48-72 hours, followed by measurement of metabolic activity or protein content as indicators of cell number.

Apoptosis Detection

Flow cytometry using Annexin V/PI staining can determine whether the compound induces apoptosis in treated cells. Additional apoptosis markers such as caspase activation and PARP cleavage can be assessed by Western blotting or immunofluorescence microscopy.

Target Engagement Studies

Competitive binding assays using radiolabeled ligands can evaluate the compound's interaction with potential biological targets such as adenosine receptors. These assays typically measure displacement of known ligands from receptor binding sites.

Analytical Methods for Detection

Detection and quantification of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate in biological samples or formulations can be achieved through several analytical approaches:

Analytical MethodDetection LimitSample PreparationApplication
HPLC-UV (254 nm)~0.1-1 μg/mLProtein precipitation, liquid-liquid extractionFormulation analysis
LC-MS/MS~1-10 ng/mLSolid-phase extractionBioanalytical quantification
TLC~10 μg/mLDirect applicationReaction monitoring
HPLC-Fluorescence~10-100 ng/mLDerivatization requiredSensitive detection

These methods provide complementary approaches for detecting and quantifying the compound across a range of applications and concentration levels.

Future Research Directions

Derivatization Opportunities

Future research on methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate may explore additional derivatization strategies to enhance its properties or expand its applications:

  • Development of targeted conjugates linking the compound to antibodies or peptides

  • Creation of fluorescent or radioactive derivatives for imaging applications

  • Incorporation into nanoparticle or liposomal formulations for improved delivery

  • Design of dual-acting hybrid molecules combining the purine scaffold with other pharmacophores

These approaches could potentially enhance the compound's utility in research and therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator